molecular formula C46H48KN4O15S4 B13791056 Sulfo-Cyanine5.5 maleimide

Sulfo-Cyanine5.5 maleimide

Cat. No.: B13791056
M. Wt: 1064.3 g/mol
InChI Key: GYKQSSVYDLRLQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine5.5 maleimide is synthesized through a series of chemical reactions that introduce the sulfo groups and the maleimide functionality. The maleimide group is typically introduced through a reaction with a thiol-reactive reagent, allowing for the selective labeling of cysteine residues in proteins .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of reducing agents like TCEP to reduce disulfide bonds in proteins, followed by the conjugation of the dye to the thiol groups .

Comparison with Similar Compounds

Sulfo-Cyanine5.5 maleimide is unique due to its high water solubility and near-infrared fluorescence properties. Similar compounds include:

These compounds share similar applications but differ in their specific chemical properties and suitability for various experimental conditions.

Properties

Molecular Formula

C46H48KN4O15S4

Molecular Weight

1064.3 g/mol

InChI

InChI=1S/C46H48N4O15S4.K/c1-45(2)38(48(5)34-17-15-30-32(43(34)45)24-28(66(54,55)56)26-36(30)68(60,61)62)12-8-6-9-13-39-46(3,4)44-33-25-29(67(57,58)59)27-37(69(63,64)65)31(33)16-18-35(44)49(39)22-11-7-10-14-40(51)47-21-23-50-41(52)19-20-42(50)53;/h6,8-9,12-13,15-20,24-27H,7,10-11,14,21-23H2,1-5H3,(H4-,47,51,54,55,56,57,58,59,60,61,62,63,64,65);

InChI Key

GYKQSSVYDLRLQY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)O)S(=O)(=O)O)(C)C)C.[K]

Origin of Product

United States

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